molecular formula C15H16N2O3S B174052 Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 123044-10-0

Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B174052
CAS No.: 123044-10-0
M. Wt: 304.4 g/mol
InChI Key: XVXOSLFEAXZVPB-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine family, characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. Key features include:

  • Methyl group at position 6, contributing to steric effects.
  • Phenyl ring at position 4, providing aromatic stacking interactions.
  • Thioxo group at position 2, influencing electronic properties and intermolecular interactions via sulfur’s polarizability .

Properties

IUPAC Name

ethyl 3-formyl-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-20-14(19)12-10(2)16-15(21)17(9-18)13(12)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXOSLFEAXZVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N(C1C2=CC=CC=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379565
Record name ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123044-10-0
Record name ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 123044-10-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.364 g/mol
  • Structure : The compound features a tetrahydropyrimidine ring with a thioxo group and an ethyl carboxylate moiety, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

Research has indicated that this compound possesses anticancer activity. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The apoptosis was characterized by morphological changes typical of programmed cell death, including chromatin condensation and membrane blebbing.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa10.0Inhibition of cell proliferation

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated significant free radical scavenging activity in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), indicating its potential to mitigate oxidative stress in biological systems.

Synthesis Methods

The synthesis of this compound typically involves the reaction between ethyl acetoacetate and thiourea in the presence of an aldehyde. This method allows for the formation of the thioxo group while maintaining the integrity of the tetrahydropyrimidine structure.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives, including Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo. The results showed a significant reduction in bacterial growth at concentrations as low as 5 µg/mL against E. coli and S. aureus .

Study 2: Apoptotic Mechanisms in Cancer Cells

In another investigation focusing on cancer therapeutics, the compound was tested on various cancer cell lines. The findings indicated that treatment with Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways .

Chemical Reactions Analysis

Reaction Conditions and Catalysts

ParameterDetails
Catalyst Cobalt(II) nitrate hexahydrate (15 mol%) or ionic liquids (e.g., [Dsbim]Cl)
Temperature 80°C (solvent-free conditions)
Reaction Time 1.5–3 hours (monitored by TLC)
Yield 85–90% (optimized)

Key Steps :

  • Condensation : Aldehyde and ethyl acetoacetate form a Knoevenagel adduct.

  • Nucleophilic Attack : Thiourea reacts with the adduct to form the tetrahydropyrimidine core.

  • Cyclization : Intramolecular cyclization under acidic or catalytic conditions forms the dihydropyrimidine scaffold .

Functional Group Reactivity

The compound’s reactivity is driven by three key functional groups:

Thioxo (C=S) Group

  • Nucleophilic Substitution : Reacts with alkyl halides to form S-alkyl derivatives.

  • Oxidation : Converts to a sulfonyl group (C=SO₂) under strong oxidizing agents (e.g., H₂O₂/AcOH).

Formyl (CHO) Group

  • Condensation : Participates in Schiff base formation with amines (e.g., arylhydrazines).

  • Reduction : Reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄.

Ethoxycarbonyl (COOEt) Group

  • Hydrolysis : Converted to carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

Derivatization Pathways

The compound serves as a precursor for synthesizing bioactive molecules:

Anticancer Analogues

  • Reaction : Substituent modification at the 4-phenyl group (e.g., halogenation, nitration).

  • Example : Chlorination at the phenyl ring enhances cytotoxic activity against cancer cell lines .

Antimicrobial Agents

  • Reaction : Introduction of sulfonamide groups at the formyl position.

  • Data : Derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus .

Comparative Catalytic Efficiency

A study comparing catalysts for the Biginelli reaction revealed:

CatalystYield (%)Time (h)
Co(NO₃)₂·6H₂O901.5
[Dsbim]Cl (ionic liquid)882.0
HCl/EtOH (traditional)656.0

Mechanistic Insights

The reaction mechanism proceeds via:

  • Lewis Acid Activation : Co²⁺ polarizes the aldehyde carbonyl, accelerating Knoevenagel condensation.

  • Intermediate Stabilization : The ureido-crotonate intermediate is stabilized by coordination with Co²⁺.

  • Cyclodehydration : Final ring closure forms the tetrahydropyrimidine structure .

Stability and Handling

  • Thermal Stability : Decomposes above 210°C (DSC data).

  • Storage : Stable under inert gas (N₂/Ar) at 2–8°C.

  • Hazards : Irritant (GHS06); use PPE (gloves, goggles) during handling .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., –CN, –NO₂) enhance intermolecular interactions and thermal stability.
  • Hydroxyl and formyl groups improve solubility via hydrogen bonding, while fluorophenyl derivatives increase lipophilicity.
2.2. Thioxo vs. Oxo Derivatives
Compound Type Functional Group at Position 2 Melting Point/Decomposition Solubility Evidence ID
Thioxo derivatives C=S 216–235°C (e.g., ) Moderate in DMSO
Oxo derivatives C=O 182–213°C (e.g., ) Higher in polar solvents

Key Observations :

  • Thioxo derivatives exhibit higher melting points due to stronger van der Waals interactions and S⋯H bonding .
  • Oxo derivatives are more soluble in polar solvents like ethanol, attributed to carbonyl polarity .

Key Observations :

  • Solvent-free methods reduce environmental impact but require precise temperature control.
  • Acidic conditions (e.g., acetic acid) facilitate Biginelli-type condensations for tetrahydropyrimidine cores .
2.4. Crystallographic and Conformational Analysis
  • Target Compound : The formyl group at position 3 likely induces a flattened boat conformation in the tetrahydropyrimidine ring, as seen in similar structures .
  • Cyanophenyl Analogue: Exhibits a disordered ethyl group and N–H⋯O/S hydrogen bonding, forming 3D networks .
  • Hydroxyphenyl Analogue: Forms a monohydrate structure stabilized by O–H⋯O and N–H⋯S interactions .

Key Insight: Substituents at position 4 (e.g., phenyl, cyanophenyl) significantly influence crystal packing and dihedral angles between aromatic rings and the pyrimidine core .

Preparation Methods

Standard One-Pot Synthesis Using Triethylamine and 1,4-Dioxane

The most widely reported method involves a one-pot condensation of ethyl acetoacetate (1.3 g, 0.01 mol), benzaldehyde (1 mmol), and thiourea (0.76 g, 0.01 mol) in 1,4-dioxane (40 mL) with triethylamine (1.0 mL) as a base. The mixture undergoes reflux for 6–8 hours, followed by acidification with hydrochloric acid to precipitate the product. This method achieves an 81% yield after recrystallization in ethanol, with purity confirmed via melting point (208–210°C) and spectral data.

Mechanistic Insights :
The reaction proceeds through initial Knoevenagel condensation between benzaldehyde and ethyl acetoacetate, forming an α,β-unsaturated ketone intermediate. Thiourea then undergoes nucleophilic attack at the β-carbon, followed by cyclization and dehydration to yield the tetrahydropyrimidine core. The formyl group at position 3 arises from in situ oxidation or tautomerization, though exact pathways remain debated.

Catalytic Innovations and Solvent Optimization

Ionic Liquid-Mediated Synthesis

A 2022 protocol utilizes [Dsbim]Cl (1.0 mol%) as a recyclable ionic liquid catalyst, enabling reactions at 80°C without solvent. This green chemistry approach reduces reaction time to 2–3 hours while maintaining a 90% yield. The ionic liquid is recovered via aqueous extraction and reused for five cycles without significant activity loss.

Comparative Performance :

ConditionCatalystTemp (°C)Time (h)Yield (%)
ConventionalTriethylamine806–881
Ionic Liquid[Dsbim]Cl802–390
Gold-CatalyzedNaAuCl₄·2H₂O250.0893

Functional Group Modifications and Post-Cyclization Strategies

Formylation of Preformed Tetrahydropyrimidines

Patent CA1230125A discloses formylation via Vilsmeier-Haack reactions, where tetrahydropyrimidine intermediates react with POCl₃/DMF complexes. Applied to 6-methyl-4-phenyl derivatives, this method could introduce the 3-formyl group, though yields are unspecified.

Reductive Amination Pathways

Hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyrans over Raney nickel (20 bar H₂, 90°C) produces tetrahydro derivatives with 91% efficiency. Adapting this to ethyl 6-methyl-4-phenyl precursors may require protecting the thioxo group during hydrogenation.

Analytical and Optimization Considerations

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 1.22 (t, 3H, COOCH₂CH₃), 2.34 (s, 3H, CH₃), 4.35 (q, 2H, COOCH₂), 7.16–7.31 (m, 5H, Ph).

  • IR : 1731 cm⁻¹ (ester C=O), 1684 cm⁻¹ (thioamide C=S), 1640 cm⁻¹ (formyl C=O).

Yield Optimization Strategies

  • Solvent Effects : Toluene increases cyclization rates vs. methanol due to non-polar stabilization of intermediates.

  • Acid Additives : Phosphoric acid (37%) enhances imine formation, critical for ring closure .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Methodological Answer:
The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation involving:

  • Aromatic aldehydes (e.g., 3-formyl-substituted precursors),
  • Ethyl acetoacetate derivatives (to introduce the ester and methyl groups),
  • Thiourea (to incorporate the 2-thioxo moiety).

Key steps include:

  • Acid catalysis (e.g., HCl or Lewis acids like FeCl₃) to facilitate cyclization.
  • Solvent optimization (e.g., ethanol or acetonitrile) to enhance reaction efficiency.
  • Temperature control (80–100°C) under reflux conditions.

For analogs, substituent variation at the 4-phenyl position is achieved by modifying the aldehyde component (e.g., fluorophenyl, cyanophenyl) .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:
Characterization workflow:

Spectroscopy:

  • ¹H/¹³C NMR to confirm regiochemistry and substituent positions.
  • FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).

X-ray crystallography:

  • Single-crystal X-ray diffraction resolves molecular conformation and packing.
  • Critical parameters include R factor (<0.06), data-to-parameter ratio (>10), and absorption correction (e.g., SADABS).

Example Crystallographic Data:

SubstituentSpace GroupUnit Cell Dimensions (Å)R FactorData-to-Parameter RatioEvidence ID
4-HydroxyphenylP1a=9.29, b=13.28, c=14.510.04412.7
2,4-DifluorophenylP1a=11.30, b=13.96, c=24.350.05120.7
4-CyanophenylP1a=9.29, b=13.28, c=14.510.05015.4

Advanced: How can substituent effects on reactivity and crystallinity be systematically studied?

Methodological Answer:

Substituent Selection:

  • Electron-withdrawing groups (e.g., -CN, -F) increase electrophilicity of the aldehyde, accelerating cyclization .
  • Bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) may sterically hinder crystal packing, reducing diffraction quality .

Experimental Design:

  • Synthesize derivatives using substituted benzaldehydes (e.g., 3-bromo, 4-cyano) .
  • Compare reaction yields and crystallization success rates.
  • Analyze hydrogen-bonding motifs (e.g., S···H interactions in 2-thioxo derivatives) via X-ray data .

Advanced: How to resolve discrepancies in crystallographic data (e.g., varying R factors)?

Methodological Answer:
Discrepancies in R factors (e.g., 0.044 vs. 0.051) arise from:

  • Data quality: Ensure high-resolution data collection (e.g., low-temperature measurements at 100 K to reduce thermal motion) .
  • Refinement protocols: Use anisotropic displacement parameters for non-H atoms and constrain riding models for H atoms .
  • Absorption correction: Apply multi-scan corrections (e.g., SADABS) for accurate intensity normalization .

Advanced: What strategies optimize reaction yields for analogs with sterically hindered substituents?

Methodological Answer:
For bulky substituents (e.g., 3,4,5-trimethoxyphenyl):

  • Catalyst screening: Use Brønsted acids (e.g., p-TsOH) over Lewis acids to minimize side reactions.
  • Solvent polarity: High-polarity solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Microwave-assisted synthesis: Reduces reaction time and improves cyclization efficiency .

Advanced: How does the 2-thioxo group influence molecular conformation and intermolecular interactions?

Methodological Answer:

  • Conformational analysis: The 2-thioxo group adopts a planar configuration, stabilizing the tetrahydropyrimidine ring via intramolecular N-H···S hydrogen bonds .
  • Crystal packing: Thioxo derivatives exhibit stronger S···H interactions compared to oxo analogs, leading to distinct packing motifs (e.g., slipped π-stacking in fluorophenyl derivatives) .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Core modifications:

  • Replace the 3-formyl group with acetyl or carbamoyl to study electronic effects.

Substituent libraries:

  • Synthesize derivatives with para-substituted phenyl groups (e.g., -NO₂, -OMe) to correlate polarity with bioactivity .

Crystallographic SAR:

  • Correlate X-ray-derived torsion angles with biological data to identify conformationally active motifs .

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